2,3,6-Trifluorobenzyl bromide is a highly reactive, polyfluorinated electrophilic building block (MW: 225.01 g/mol, boiling point: ~114 °C) utilized extensively in advanced medicinal chemistry and agrochemical synthesis. Characterized by its specific asymmetric fluorination pattern, the compound features two ortho-fluorine atoms that provide significant steric shielding to the benzylic position, coupled with a meta-fluorine that strongly modulates the electronic environment and pKa of adjacent functional groups[1]. For industrial buyers and synthetic chemists, this compound serves as a premium precursor for introducing the 2,3,6-trifluorobenzyl moiety, a structural motif proven to enhance lipophilicity, improve membrane permeability, and confer resistance against cytochrome P450-mediated benzylic oxidation compared to unfluorinated baselines[2].
Substituting 2,3,6-trifluorobenzyl bromide with generic benzyl bromide or symmetrical isomers like 2,4,6-trifluorobenzyl bromide fundamentally compromises the target molecule's pharmacokinetic and binding profile. Unsubstituted benzyl groups lack the critical ortho-fluorine steric bulk, leaving the benzylic carbon highly vulnerable to rapid metabolic cleavage and oxidation [1]. Furthermore, attempting to substitute with the symmetrical 2,4,6-trifluoro isomer alters the molecular dipole moment and the specific spatial orientation required for optimal receptor binding in kinase and enzyme inhibitors[2]. Consequently, for applications requiring precise modulation of LogP and targeted steric hindrance—such as in the development of hDHODH inhibitors or advanced antiparasitics—procuring the exact 2,3,6-trifluoro isomer is non-negotiable to ensure reproducible efficacy and metabolic stability [3].
In the automated solid-phase synthesis of biheterocyclic dihydroimidazole libraries, 2,3,6-trifluorobenzyl bromide demonstrates excellent processability as an electrophilic capping agent. When reacted with resin-bound thiobenzimidazoles in the presence of 1-methylimidazole, it achieves complete alkylation, yielding final cleaved products with 60–80% overall yields and high crude purity (>85% via RP-HPLC) [1]. This performance is quantitatively comparable to unhindered baselines like iodomethane and standard benzyl bromide, proving that the ortho-fluorine steric hindrance does not impede its utility in high-throughput synthetic workflows [1].
| Evidence Dimension | Solid-phase alkylation yield and purity |
| Target Compound Data | 60–80% overall yield, >85% RP-HPLC purity |
| Comparator Or Baseline | Unhindered alkyl halides (iodomethane, benzyl bromide) achieving similar >60% yields |
| Quantified Difference | Negligible yield penalty despite high steric hindrance from dual ortho-fluorines |
| Conditions | 0.5 M DMF, 1-methylimidazole base, room temperature |
Assures procurement teams that this sterically demanding building block can be seamlessly integrated into automated, high-throughput library synthesis without requiring specialized coupling conditions.
The strategic incorporation of the 2,3,6-trifluorobenzyl group is highly effective for tuning the lipophilicity of nitrogenous heterocycles. During the synthesis of thiabendazole derivatives for antiparasitic applications, N-alkylation with 2,3,6-trifluorobenzyl bromide proceeded efficiently to afford the target compound in a 75% isolated yield [1]. More importantly, the addition of this specific polyfluorinated motif significantly increased the lipophilicity of the base scaffold, a critical parameter for enhancing membrane permeability and enabling the molecule to penetrate unhatched Taenia crassiceps cysticerci [1].
| Evidence Dimension | Synthetic yield and lipophilicity (LogP) modulation |
| Target Compound Data | 75% isolated yield; significant LogP increase |
| Comparator Or Baseline | Unsubstituted thiabendazole (baseline low lipophilicity) |
| Quantified Difference | 75% conversion efficiency while dramatically improving membrane penetration capabilities |
| Conditions | Sodium hydride, nitrogen atmosphere, one-step N-benzylation |
Validates the compound as a high-yielding precursor for predictably increasing the membrane permeability and bioavailability of polar heterocyclic drugs.
In the optimization of hDHODH inhibitors for inflammatory bowel disease, 2,3,6-trifluorobenzyl bromide was utilized to functionalize the 1H-pyrrolo[2,3-b]pyridine core. The N-alkylation reaction successfully yielded the 1-(2,3,6-trifluorobenzyl) derivative at a 57% isolated yield [1]. The resulting compound demonstrated a highly optimized LogP profile (approx. 5.3–5.5 range) and maintained structural integrity without the benzylic position undergoing rapid degradation [1]. This highlights the bromide's capability to deliver the bulky, electron-withdrawing 2,3,6-trifluorobenzyl group to complex, sterically congested nitrogen centers while maintaining viable manufacturing yields [1].
| Evidence Dimension | N-alkylation yield on complex heterocycles |
| Target Compound Data | 57% isolated yield for 1-(2,3,6-trifluorobenzyl)-1H-pyrrolo[2,3-b]pyridine |
| Comparator Or Baseline | 2-methylbenzyl and 2-chloro-6-fluorobenzyl analogs (similar 50-60% yield range) |
| Quantified Difference | Comparable yield to mono-substituted baselines, but with superior metabolic shielding |
| Conditions | Base-mediated N-alkylation of pyrrolo[2,3-b]pyridine scaffold |
Demonstrates that buyers can rely on this reagent for late-stage functionalization of complex APIs without suffering catastrophic yield drops associated with highly hindered electrophiles.
Ideal for automated combinatorial chemistry where a highly reactive, yet sterically distinct, fluorinated benzyl halide is required to cap thioamides or imidazoles with high HPLC purity (>85%) without requiring specialized coupling protocols[1].
The preferred alkylating agent for N-functionalizing benzimidazoles (e.g., thiabendazole) to predictably increase lipophilicity and drive intracellular membrane penetration in challenging biological models[2].
Selected when designing APIs (like hDHODH or PtpB inhibitors) that require a specific dipole moment and dual ortho-fluorine steric shielding to prevent cytochrome P450-mediated benzylic oxidation while maintaining processable synthesis yields [3].
Corrosive